
2,3-二氟-6-三氟甲基苯甲醛
描述
Synthesis Analysis
The synthesis of 2,3-Difluoro-6-trifluoromethylbenzaldehyde and related compounds involves various strategies. For instance, 2,6-Difluorobenzaldehyde can be prepared from 2,6-dichlorobenzaldehyde using KF in tetramethylene sulfoxide, achieving a yield of 61.2% and purity of 98.1% under optimized conditions (Wang Ya-lou, 2004). This method highlights the potential pathways for synthesizing difluorinated benzaldehyde derivatives through halogen exchange reactions.
Molecular Structure Analysis
The molecular structure and conformation of difluorobenzaldehydes have been extensively studied. For example, the conformational and vibrational analysis of trifluoromethylbenzaldehydes reveals the preferred rotamers and the impact of fluorination on the molecular structure (Y. Sert, F. Ucun, M. Böyükata, 2008). Such studies are crucial for understanding the fundamental properties of 2,3-Difluoro-6-trifluoromethylbenzaldehyde at the molecular level.
Chemical Reactions and Properties
Difluorobenzaldehydes undergo various chemical reactions, reflecting their reactivity. For instance, 2-Hydroxybenzaldehydes can react with alkynes, alkenes, or allenes in the presence of a rhodium catalyst to yield 2-alkenoylphenols (Ken Kokubo et al., 1999). These reactions demonstrate the versatility of benzaldehydes in synthetic chemistry, including the potential transformations of 2,3-Difluoro-6-trifluoromethylbenzaldehyde.
科学研究应用
环境生物降解性和毒性
与2,3-二氟-6-三氟甲基苯甲醛结构相似的聚氟烷化学品已被广泛研究其在环境中的命运和影响。这些化学品在各种环境基质中通过微生物作用的生物降解性一直备受关注,因为它们具有持久性和毒性特征。研究表明,微生物降解可以将这些物质转化为全氟烷基羧酸(PFCAs)和磺酸(PFSAs),引起对其最终环境影响的担忧,需要进一步调查其生物降解性和毒性 (Liu & Avendaño, 2013)。
合成和化学转化
在有机合成中使用三氟甲磺酸(TfOH),包括亲电芳香取代反应和碳-碳键的形成,突显了氟化合物在合成新有机材料中的实用性。这些反应受益于氟化试剂的独特性质,如高质子化能力和低亲核性,可以导致从有机分子中高效生成阳离子物种 (Kazakova & Vasilyev, 2017)。
环境持久性和挑战
全氟和多氟烷基物质在环境中的持久性,以及它们的生物富集和潜在毒性,凸显了研究2,3-二氟-6-三氟甲基苯甲醛等化合物的重要性。新型氟化替代品正在成为重要的污染物,它们的环境和健康影响需要进一步研究,以评估它们作为传统PFAS化合物的长期替代品的适用性 (Wang et al., 2019)。
分析和抗氧化应用
开发用于确定抗氧化活性的分析方法展示了氟化合物在增强这些测定效率方面的相关性。氧自由基吸收能力(ORAC)和铁还原抗氧化功率(FRAP)测试等技术利用化合物的化学反应性,潜在包括氟化醛,来评估各种样品中的抗氧化能力。这一研究领域表明了氟化合物在改进分析方法和理解抗氧化机制方面的实用性 (Munteanu & Apetrei, 2021)。
属性
IUPAC Name |
2,3-difluoro-6-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5O/c9-6-2-1-5(8(11,12)13)4(3-14)7(6)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHUUTUSTXSLEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C=O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90451289 | |
| Record name | 2,3-Difluoro-6-trifluoromethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluoro-6-trifluoromethylbenzaldehyde | |
CAS RN |
186517-43-1 | |
| Record name | 2,3-Difluoro-6-trifluoromethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-isopropyl-1-methyl-1H-benzo[d]imidazol-4-ol](/img/structure/B67520.png)
![1-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B67521.png)
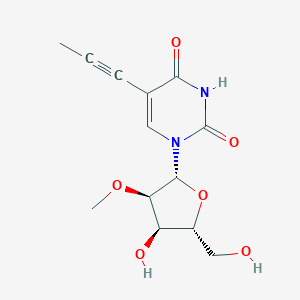
![Carbamoylmethyl 3-[benzyl(4-chlorophenyl)sulfamoyl]-4-chlorobenzoate](/img/structure/B67528.png)

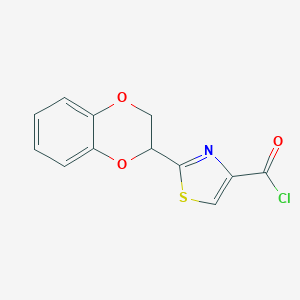
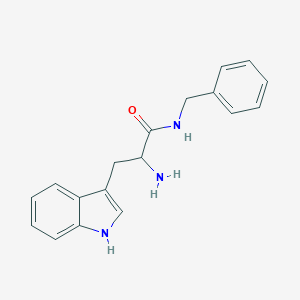

![1-[(3S)-3-Methylprolyl]pyrrolidine](/img/structure/B67535.png)
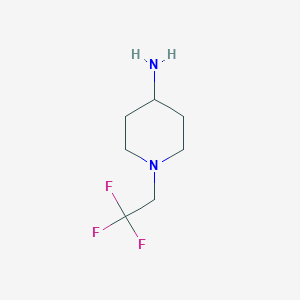
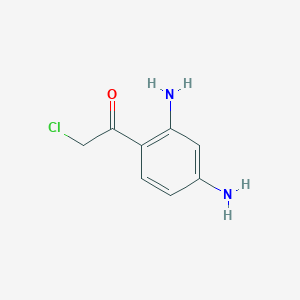
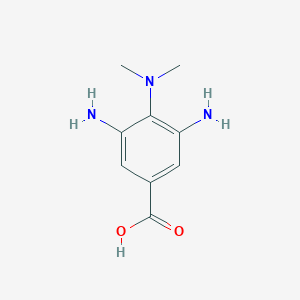

![2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide](/img/structure/B67561.png)